tert-butylN-[(3-formyl-4-nitrophenyl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butylN-[(3-formyl-4-nitrophenyl)methyl]carbamate: is an organic compound with the molecular formula C13H16N2O5. It is a white to off-white solid that is soluble in common organic solvents. This compound is used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[(3-formyl-4-nitrophenyl)methyl]carbamate typically involves the following steps:
Formation of the Intermediate: The reaction begins with the nitration of a suitable aromatic compound to introduce the nitro group.
Formylation: The intermediate is then subjected to formylation to introduce the formyl group.
Carbamate Formation: Finally, the intermediate is reacted with tert-butyl isocyanate to form the desired carbamate compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used include nitric acid for nitration, formic acid for formylation, and tert-butyl isocyanate for carbamate formation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butylN-[(3-formyl-4-nitrophenyl)methyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The formyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a catalyst, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamates with different functional groups.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and pathways.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of biochemical assays and probes.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its interactions with biological targets and pathways.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butylN-[(3-formyl-4-nitrophenyl)methyl]carbamate involves its interaction with molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in the activity of enzymes, receptors, and other proteins, ultimately affecting cellular processes.
Comparison with Similar Compounds
tert-butyl (3-formyl-4-hydroxyphenyl)carbamate: Similar in structure but with a hydroxy group instead of a nitro group.
tert-butyl (3-formyl-4-methylphenyl)carbamate: Similar in structure but with a methyl group instead of a nitro group.
Uniqueness:
- The presence of the nitro group in tert-butylN-[(3-formyl-4-nitrophenyl)methyl]carbamate imparts unique chemical reactivity and biological activity compared to its analogs.
- The compound’s specific functional groups allow for targeted chemical modifications and interactions, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C13H16N2O5 |
---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
tert-butyl N-[(3-formyl-4-nitrophenyl)methyl]carbamate |
InChI |
InChI=1S/C13H16N2O5/c1-13(2,3)20-12(17)14-7-9-4-5-11(15(18)19)10(6-9)8-16/h4-6,8H,7H2,1-3H3,(H,14,17) |
InChI Key |
LWYRUPFRXLWSSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.